N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine
Description
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is a branched aliphatic diamine with the molecular formula C9H22N2. Its structure features a secondary butyl (sec-butyl) group at the N1 position and an ethyl group at the N3 position of the 1,3-propanediamine backbone. Its branching and substituent arrangement distinguish it from other 1,3-propanediamine derivatives, influencing properties such as solubility, reactivity, and biological activity.
Properties
IUPAC Name |
N'-butan-2-yl-N-ethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-9(3)11-8-6-7-10-5-2/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQKPWPZIYBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with sec-butyl bromide and ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
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Step 1: Formation of N-sec-Butyl-1,3-propanediamine
Reactants: 1,3-propanediamine, sec-butyl bromide
Conditions: Sodium hydride in anhydrous tetrahydrofuran (THF)
Reaction: [ \text{1,3-propanediamine} + \text{sec-butyl bromide} \rightarrow \text{N-sec-Butyl-1,3-propanediamine} ]
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Step 2: Formation of this compound
Reactants: N-sec-Butyl-1,3-propanediamine, ethyl bromide
Conditions: Potassium carbonate in acetonitrile
Reaction: [ \text{N-sec-Butyl-1,3-propanediamine} + \text{ethyl bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of corresponding amine oxides
Reduction: Formation of secondary amines
Substitution: Formation of various substituted amines
Scientific Research Applications
Curing Agents for Epoxy Resins
One of the primary applications of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is as a curing agent in epoxy resin formulations. This compound enhances the mechanical properties and thermal stability of cured resins, making them suitable for various industrial applications such as coatings, adhesives, and composites.
Case Study : A study demonstrated that incorporating this compound into epoxy systems resulted in improved adhesion and resistance to environmental degradation compared to traditional curing agents .
Surface Treatments
This compound is utilized in surface treatment formulations for building materials. Its ability to form strong bonds with substrates makes it effective for waterproofing and protecting surfaces from moisture and chemical exposure.
Data Table: Surface Treatment Applications
| Application Type | Substrate Type | Benefits |
|---|---|---|
| Waterproofing | Concrete | Enhanced moisture resistance |
| Coatings | Wood | Improved durability and weather resistance |
| Sealants | Metal | Corrosion protection |
Monomer in Polymer Synthesis
This compound serves as a monomer in the synthesis of polyamides and other polymers. Its incorporation into polymer chains can modify the physical properties of the resulting materials, such as flexibility and thermal stability.
Case Study : Research indicated that polymers synthesized with this diamine exhibited superior mechanical properties compared to those made with conventional monomers .
Adhesives and Sealants
The compound is also used in formulating adhesives and sealants that require high-performance characteristics. Its reactivity allows it to cross-link with other components, enhancing bond strength and durability.
Data Table: Adhesive Formulations
| Adhesive Type | Key Components | Performance Enhancements |
|---|---|---|
| Structural Adhesives | Epoxy resins + N1-(sec-Butyl)-N3-ethyl | High tensile strength |
| Sealants | Silicones + N1-(sec-Butyl)-N3-ethyl | Improved elasticity |
Coatings for Industrial Applications
In industrial settings, this compound is employed in protective coatings that require resistance to chemicals and abrasion. Its use contributes to longer-lasting finishes on machinery and equipment.
Mechanism of Action
The mechanism of action of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among 1,3-propanediamine derivatives include:
- Substituent type (alkyl, aryl, or functional groups).
- Chain length and branching (linear vs. branched alkyl groups).
- Position of substituents (N1, N3, or both).
Table 1: Structural and Functional Comparison
Biological Activity
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of this compound
This compound is characterized by the presence of a secondary butyl group and an ethyl group attached to a 1,3-propanediamine backbone. Its molecular formula is C8H18N2, and it is synthesized through nucleophilic substitution reactions involving sec-butyl bromide and ethyl bromide under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by:
- Binding to Active Sites: It may inhibit enzyme function by occupying the active site.
- Allosteric Modulation: It can alter enzyme activity through binding at allosteric sites, leading to conformational changes in the enzyme structure .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, which suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it can inhibit specific proteases involved in disease processes, which could be beneficial in therapeutic contexts where protease activity contributes to pathology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N1-(sec-Butyl)-N3-methyl-1,3-propanediamine | Contains a methyl group instead of an ethyl group | Moderate antimicrobial properties |
| N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine | Contains a tert-butyl group | Enhanced enzyme inhibition |
| N1-(sec-Butyl)-N3-isopropyl-1,3-propanediamine | Contains an isopropyl group | Similar anticancer effects |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anticancer Activity
In a study conducted on human cancer cell lines, this compound was found to induce apoptosis via the mitochondrial pathway. The research highlighted its potential as a lead compound for developing novel anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
